molecular formula C14H17N3O4S B4739825 N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4739825
M. Wt: 323.37 g/mol
InChI Key: WFKHZAYTUMGUBQ-UHFFFAOYSA-N
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Description

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a benzodioxole moiety, a pyrazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring is often formed via the reaction of hydrazine with a 1,3-diketone.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the sulfonamide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids, while reduction of the sulfonamide group can yield amines.

Mechanism of Action

The mechanism by which N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to various biological effects. For example, in cancer research, the compound may inhibit enzymes involved in cell division, thereby preventing the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of a benzodioxole moiety, a pyrazole ring, and a sulfonamide group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For instance, the presence of the sulfonamide group can enhance the compound’s ability to interact with biological targets, making it a more potent inhibitor in medicinal applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-3-17-10(2)14(8-15-17)22(18,19)16-7-11-4-5-12-13(6-11)21-9-20-12/h4-6,8,16H,3,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKHZAYTUMGUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

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